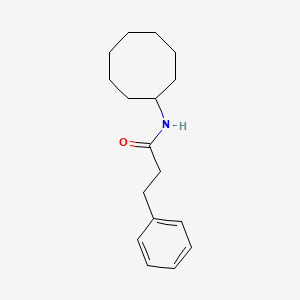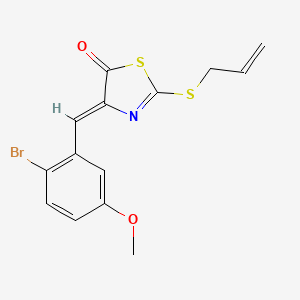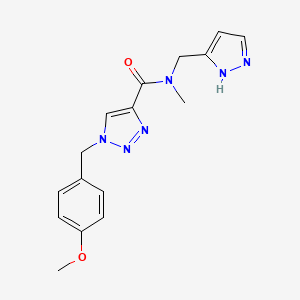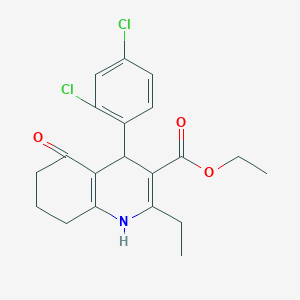
N-cyclooctyl-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-3-phenylpropanamide: is an organic compound that belongs to the class of amides It features a cyclooctyl group attached to the nitrogen atom and a phenyl group attached to the third carbon of the propanamide chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-phenylpropanamide typically involves the reaction of cyclooctylamine with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and safe production of the compound by controlling reaction parameters such as temperature, pressure, and flow rates. Continuous flow synthesis also minimizes the formation of by-products and allows for easier purification of the final product.
化学反应分析
Types of Reactions: N-cyclooctyl-3-phenylpropanamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a catalyst.
Oxidation: The phenyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The hydrogen atoms on the cyclooctyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Reduction: N-cyclooctyl-3-phenylpropanamine.
Oxidation: 3-phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: N-cyclooctyl-3-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural features make it a candidate for investigating receptor-ligand interactions and understanding the mechanisms of signal transduction.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs. Its amide group can be modified to create derivatives with enhanced pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of N-cyclooctyl-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways. The cyclooctyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
N-cyclooctyl-3-phenylpropanamine: A reduced form of N-cyclooctyl-3-phenylpropanamide with an amine group instead of an amide.
3-phenylpropanoic acid: An oxidized form of this compound with a carboxylic acid group.
N-cyclooctyl-3-phenylpropyl chloride: A chlorinated derivative used as an intermediate in organic synthesis.
Uniqueness: this compound is unique due to its combination of a cyclooctyl group and a phenyl group attached to the propanamide chain This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
IUPAC Name |
N-cyclooctyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(14-13-15-9-5-4-6-10-15)18-16-11-7-2-1-3-8-12-16/h4-6,9-10,16H,1-3,7-8,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRUTOGNSHZQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5249459.png)


![7-{[3-(dimethylamino)propyl]amino}-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5249476.png)
![1-(3-methyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5249482.png)
![4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B5249486.png)
![2-{[5-(3-BENZYL-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL)-2-METHOXYPHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5249494.png)

![N,N'-1,2-ethanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5249503.png)
![4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide](/img/structure/B5249508.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5249510.png)
![Ethyl 2-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5249515.png)
![2-[2-(2-Ethylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B5249519.png)
![1-ethyl-4-{4-[(4-methyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B5249521.png)
